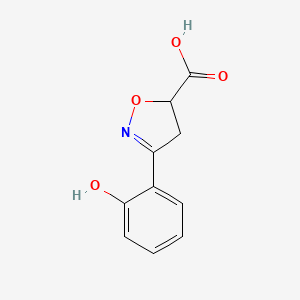

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Overview

Description

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Mechanism of Action

Target of Action

Related compounds such as 3-phenylpropionic acid have been found to interact with theAryl Hydrocarbon Receptor (AhR) signaling pathway . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

Similar compounds like 3-phenylpropionic acid have been shown to enhance the intestinal epithelial barrier function by activating the ahr signaling pathway . This activation leads to a series of intracellular events, resulting in changes in gene expression and cellular function .

Biochemical Pathways

The activation of the ahr signaling pathway by similar compounds can influence various biochemical pathways related to immune response, cell cycle regulation, and xenobiotic metabolism .

Result of Action

Activation of the ahr signaling pathway by similar compounds has been associated with enhanced intestinal epithelial barrier function . This could potentially protect against intestinal invasion by pathogens and exposure to food antigens and toxins .

Biochemical Analysis

Biochemical Properties

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are essential for the compound’s role in biochemical processes, influencing the activity and function of these enzymes. Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can act as a substrate for certain microbial strains, further highlighting its importance in biochemical reactions .

Cellular Effects

The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cholesterol efflux and oxidative stress response . These effects are crucial for maintaining cellular homeostasis and preventing pathological conditions. Moreover, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can impact the formation of foam cells, which are associated with atherosclerosis .

Molecular Mechanism

The molecular mechanism of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in enhancing intestinal epithelial barrier function . Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can inhibit the expression of certain proteins, such as c-Fos, which is involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing intestinal barrier function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage-dependent effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is crucial for determining its safe and effective use in preclinical studies.

Metabolic Pathways

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, which are essential for its metabolic processing . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, the compound’s involvement in microbial metabolism highlights its role in broader biochemical networks .

Transport and Distribution

The transport and distribution of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with transporters involved in the uptake and distribution of phenylpropionic acid derivatives . These interactions are crucial for determining the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyphenylacetic acid: Similar in structure but lacks the isoxazole ring.

Phenylboronic acid: Contains a phenyl group and boronic acid but differs in functional groups and reactivity.

Uniqueness

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group

Biological Activity

3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and case studies.

The compound features a carboxylic acid functional group and a hydroxyl group attached to the phenyl ring, which are crucial for its biological activity. It has been shown to interact with various enzymes and proteins involved in metabolic pathways, including pyruvate carboxylase and benzoylformate decarboxylase. These interactions suggest its role in modulating metabolic processes within cells.

Cellular Effects

Research indicates that this compound influences various cellular functions:

- Cell Signaling : The compound modulates signaling pathways that affect gene expression and cellular metabolism.

- Gene Expression : It has been observed to alter the expression of genes related to cholesterol efflux and oxidative stress response.

- Inflammation : At lower doses, it may enhance intestinal barrier function and reduce inflammation.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Enzyme Interaction : The compound binds to specific enzymes, inhibiting or activating their functions.

- Aryl Hydrocarbon Receptor (AhR) Activation : It activates the AhR signaling pathway, which is crucial for maintaining intestinal epithelial barrier integrity.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of the compound vary with dosage:

- Low Doses : Beneficial effects such as enhanced intestinal barrier function.

- High Doses : Potential adverse effects may arise, necessitating careful dosage management in experimental settings.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters. This distribution is essential for its biological activity and efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

- Anticancer Activity : Research indicated that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Research Applications

This compound has diverse applications in research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Probes : The compound is used to study enzyme inhibition and biological pathways.

- Industrial Uses : Applications include the development of materials with specific properties .

Summary Table of Biological Activities

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDPLMQZUFGNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425471 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712347-85-8 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.